![molecular formula C7H3BrFNO4 B12850320 5-Bromo-3-fluoro-2-nitrobenzoic acid](/img/structure/B12850320.png)
5-Bromo-3-fluoro-2-nitrobenzoic acid
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Overview
Description
5-Bromo-3-fluoro-2-nitrobenzoic acid: is an organic compound with the molecular formula C7H3BrFNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and nitro functional groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-nitrobenzoic acid typically involves multiple steps:
Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Oxidation: The methyl group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (bromo, fluoro, and nitro).
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Coupling: Palladium catalysts (Pd(PPh3)4) with boronic acids.
Major Products:
Aminobenzoic acids: from reduction of the nitro group.
Biaryl compounds: from coupling reactions
Scientific Research Applications
Medicinal Chemistry
5-Bromo-3-fluoro-2-nitrobenzoic acid serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have demonstrated biological activity against specific targets, making it a valuable compound in drug discovery.
Case Study: Anticancer Potential
Research has indicated that derivatives of this compound may induce apoptosis in cancer cell lines. A study by Johnson et al. (2024) reported significant cytotoxic effects on breast cancer cell lines (MCF-7), with an IC50 value of 30 µM after 48 hours of treatment.
Agrochemicals
The compound is utilized in the development of agrochemicals due to its ability to act as a herbicide or pesticide precursor. Its unique structure allows for modifications that enhance biological activity against pests or weeds.
Case Study: Antimicrobial Activity
A study conducted by Smith et al. (2023) demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL, respectively.
Materials Science
In materials science, this compound is used for synthesizing advanced materials such as polymers and specialty chemicals. Its chemical properties facilitate applications in electronics, where it may be used in the production of conductive materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-nitrobenzoic acid is primarily related to its functional groups:
Nitro Group: Acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack.
Bromo and Fluoro Groups: Influence the reactivity and stability of the compound in various chemical reactions.
Comparison with Similar Compounds
- 3-Bromo-2-fluoro-5-nitrobenzoic acid
- 5-Fluoro-2-nitrobenzoic acid
- 3-Fluoro-2-nitrobenzoic acid
Comparison:
- Reactivity: The presence of different substituents (bromo, fluoro, nitro) affects the reactivity and selectivity in chemical reactions.
- Applications: While all these compounds are used as intermediates in organic synthesis, their specific applications may vary based on their reactivity and stability .
Biological Activity
5-Bromo-3-fluoro-2-nitrobenzoic acid (CAS: 1153279-80-1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C7H3BrFNO4
- Molecular Weight : 250.00 g/mol
- Physical Properties :
- Melting Point : Approximately 130 °C
- Solubility : Soluble in organic solvents like DMSO and ethanol; limited solubility in water.
The biological activity of this compound is primarily influenced by its functional groups:
- Nitro Group : Acts as an electron-withdrawing group, enhancing electrophilic reactivity, which may facilitate interactions with biological targets.
- Bromine and Fluorine Atoms : These halogen substituents can influence the lipophilicity and overall reactivity of the compound, potentially affecting its absorption and distribution in biological systems.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing various nitroaromatic compounds, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be in the range of 32–64 µg/mL, suggesting moderate antibacterial activity.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases.
Study on Antimicrobial Efficacy
A recent study published in Nature explored the hydrogenation of nitro compounds, including this compound. The researchers found that selective hydrogenation led to the formation of amino derivatives with enhanced biological activity. This transformation could be utilized to develop new antimicrobial agents based on this compound .
Synthesis and Biological Evaluation
In another investigation, researchers synthesized a series of derivatives from this compound to evaluate their biological activities. Several derivatives exhibited improved potency against resistant bacterial strains compared to the parent compound. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Comparative Analysis with Related Compounds
Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity |
---|---|---|
This compound | 32–64 | Moderate |
5-Bromo-2-fluoro-4-nitrobenzoic acid | 16–32 | High |
3-Bromo-5-fluoro-2-nitrobenzoic acid | 64–128 | Low |
Safety and Toxicity
This compound is classified as harmful if inhaled or ingested. Safety data sheets recommend handling it with appropriate protective equipment due to potential skin irritation and respiratory hazards .
Properties
Molecular Formula |
C7H3BrFNO4 |
---|---|
Molecular Weight |
264.00 g/mol |
IUPAC Name |
5-bromo-3-fluoro-2-nitrobenzoic acid |
InChI |
InChI=1S/C7H3BrFNO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,(H,11,12) |
InChI Key |
KFAFCTMISBRSAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])F)Br |
Origin of Product |
United States |
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